B1579781 L-PHENYLALANINE-N-T-BOC (13C9)

L-PHENYLALANINE-N-T-BOC (13C9)

Cat. No.: B1579781
M. Wt: 274.24
Attention: For research use only. Not for human or veterinary use.
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Description

The Role of N-tert-Butyloxycarbonyl (N-Boc) Protection in Synthetic Organic and Peptide Chemistry

In the synthesis of complex organic molecules, particularly peptides, it is often necessary to protect certain functional groups to prevent unwanted side reactions. The N-tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino (Nα) functionality of amino acids. springernature.comnih.govontosight.ai Its popularity stems from its ability to be readily introduced and subsequently removed under specific and mild acidic conditions, leaving the rest of the molecule intact. ontosight.aiwikipedia.org

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.ai This protection strategy is particularly advantageous in the synthesis of hydrophobic peptides and those containing sensitive ester or thioester moieties. springernature.comnih.gov The removal of the Boc group is commonly achieved using acids like trifluoroacetic acid (TFA). wikipedia.org This strategic use of protection and deprotection allows for the stepwise and controlled assembly of peptide chains, a cornerstone of modern peptide synthesis. researchgate.net

L-Phenylalanine as a Prototypical Amino Acid in Mechanistic and Methodological Studies

L-Phenylalanine is an essential aromatic amino acid with the chemical formula C₉H₁₁NO₂. wikipedia.org Its unique structure, featuring a benzyl (B1604629) side chain, makes it a nonpolar and hydrophobic molecule. wikipedia.org Beyond its fundamental role as a building block of proteins, L-Phenylalanine serves as a precursor for several crucial biomolecules, including the amino acid L-tyrosine and the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. wikipedia.org

Due to its well-defined chemical properties and biological significance, L-Phenylalanine is frequently employed as a model compound in a variety of mechanistic and methodological studies. researchgate.netrsc.orgresearchgate.net Researchers utilize it to investigate the kinetics and mechanisms of amino acid oxidation, a fundamental process in metabolism. researchgate.netresearchgate.net Its self-assembly properties are also a subject of interest, providing insights into the formation of fibrillar structures. nih.gov The commercial production of L-Phenylalanine is largely accomplished through fermentation using the bacterium Escherichia coli, which can be genetically engineered to enhance production yields. wikipedia.org

Scope and Academic Objectives for L-PHENYLALANINE-N-T-BOC (13C9) in Research Methodologies

The convergence of stable isotope labeling, protecting group chemistry, and the foundational role of L-Phenylalanine gives rise to the specialized research tool: L-PHENYLALANINE-N-T-BOC (¹³C₉). This compound is an isotopically labeled version of Boc-protected L-Phenylalanine where all nine carbon atoms have been replaced with the stable isotope ¹³C.

The primary academic and research objectives for utilizing L-PHENYLALANINE-N-T-BOC (¹³C₉) are centered on its application as a tracer in advanced analytical techniques. Its use is particularly prominent in:

Biomolecular NMR: The ¹³C labeling provides a powerful tool for NMR spectroscopy, enabling detailed structural and dynamic studies of proteins and other biomolecules. isotope.comchemie-brunschwig.chsigmaaldrich.com The uniform labeling simplifies spectral analysis and allows for the determination of complex protein structures.

Proteomics and Metabolomics: In mass spectrometry-based proteomics and metabolomics, this labeled compound serves as an internal standard for the accurate quantification of L-Phenylalanine and its metabolites in complex biological samples. symeres.comisotope.com

The synthesis and application of L-PHENYLALANINE-N-T-BOC (¹³C₉) represent a sophisticated approach to unraveling complex biological and chemical questions, pushing the boundaries of what can be observed and quantified at the molecular level.

Properties

Molecular Weight

274.24

Purity

98%

Origin of Product

United States

Synthetic Strategies and Optimization for L Phenylalanine N T Boc 13c9

Stereospecific 13C Isotopic Enrichment in L-Phenylalanine Scaffolds

The cornerstone of synthesizing L-PHENYLALANINE-N-T-BOC (13C9) lies in the effective and stereospecific incorporation of carbon-13 isotopes into the L-phenylalanine molecule. This process can be achieved through a combination of chemical and enzymatic methods, ensuring high isotopic enrichment while maintaining the desired chirality of the amino acid. tandfonline.comdeepdyve.com

The synthesis of fully labeled L-phenylalanine (¹³C₉) necessitates the use of precursors where all carbon atoms are ¹³C. One common strategy involves the use of ¹³C-labeled starting materials that can be chemically converted to the phenylalanine backbone. For instance, methods have been developed to synthesize L-phenylalanine with ¹³C labels in specific positions, which can be adapted for full labeling.

Enzymatic synthesis offers a highly stereospecific route for producing L-phenylalanine. tandfonline.com One such method involves the conversion of labeled cinnamic acid species in the presence of phenylalanine ammonia (B1221849) lyase (PAL), which catalyzes the addition of ammonia to the double bond of cinnamic acid to form L-phenylalanine. tandfonline.com To achieve a ¹³C₉ labeling pattern, a fully ¹³C-labeled cinnamic acid precursor would be required.

Another approach utilizes α-ketoacids as metabolic precursors. rsc.org The synthesis of the corresponding side-chain labeled α-ketoacid allows for the introduction of ¹³C into the aromatic ring. rsc.org Combining this with a labeled backbone precursor can lead to the desired fully labeled amino acid. For example, synthetic routes using inexpensive isotope sources like [2-¹³C] acetone (B3395972) and heavy water (D₂O) have been developed to create specific labeling patterns in the aromatic side chains of phenylalanine and tyrosine precursors. rsc.org

Bacterial biosynthesis presents an economical route for producing site-specific isotopically labeled (SSIL) phenylalanine. nih.gov This can be achieved by growing bacterial strains, such as Escherichia coli, in the presence of labeled precursors. nih.gov While often used for site-specific labeling, this methodology can be adapted for uniform labeling by providing fully ¹³C-labeled glucose as the primary carbon source.

A versatile synthetic route to stable-isotope-substituted L-phenylalanine allows for the introduction of ¹³C at any position. deepdyve.com This can involve the synthesis of labeled benzonitrile (B105546) or ethyl benzoate, which are then converted to sodium phenylpyruvate. This intermediate is subsequently transformed into L-phenylalanine via an enzymatic reductive amination reaction, which can be performed on a 10-gram scale with high enantiomeric purity. deepdyve.com

Maintaining the L-configuration of phenylalanine during the isotopic labeling process is paramount. Enzymatic methods are particularly advantageous in this regard due to their inherent stereospecificity. The use of enzymes like phenylalanine ammonia lyase or aminotransferases in the final steps of the synthesis ensures the production of the L-enantiomer with high enantiomeric excess (≥ 99% ee). tandfonline.comdeepdyve.com

For chemical syntheses, chiral auxiliaries or asymmetric catalysis can be employed to control stereochemistry. For example, the use of chiral ligands in catalytic hydrogenation or phase-transfer catalysis can introduce chirality with high selectivity. researchgate.netfrontiersin.org Another approach involves the resolution of a racemic mixture of labeled phenylalanine, although this can be less efficient.

The stereochemical course of reactions can be influenced by the choice of reagents and reaction conditions. For instance, in the synthesis of L-α-amino acids, electrophilic amination of acyl sultams has been shown to be stereoselective. deepdyve.com Careful monitoring and control of the reaction environment are crucial to prevent racemization, which can be promoted by harsh acidic or basic conditions or elevated temperatures.

N-Boc Protection Chemistry for L-Phenylalanine Derivatives

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids in peptide synthesis due to its stability under various conditions and its ease of removal under acidic conditions. orgsyn.orgorganic-chemistry.org

The most common method for the N-Boc protection of L-phenylalanine involves its reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). orgsyn.org The reaction is typically carried out in a biphasic system of an organic solvent and water, in the presence of a base.

A variety of bases and solvent systems can be used to optimize the yield and purity of the product. Common bases include sodium hydroxide, triethylamine, and sodium bicarbonate. orgsyn.org The choice of solvent can range from acetone, tert-butyl alcohol, dioxane, to dimethylformamide. orgsyn.orgpatsnap.com

A representative procedure involves dissolving L-phenylalanine in a mixture of water and an organic solvent, followed by the addition of a base and then Boc₂O. orgsyn.org The reaction is often exothermic and may require cooling to maintain a controlled temperature. orgsyn.org The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up by removing the organic solvent, washing with a non-polar solvent like ether or pentane (B18724) to remove excess Boc₂O and other impurities, followed by acidification to precipitate the N-Boc-L-phenylalanine. orgsyn.org

The following table summarizes various reaction conditions for the N-Boc protection of L-phenylalanine:

Table 1: Reaction Conditions for N-Boc Protection of L-Phenylalanine
Base Solvent System Reagent Typical Yield Reference
Sodium Hydroxide tert-Butyl Alcohol / Water Di-tert-butyl dicarbonate 78-87% orgsyn.org
Triethylamine Acetone / Water Di-tert-butyl dicarbonate Not specified
Triethylamine Tetrahydrofuran (THF) O-tertiary-butyl S-phenyl thiocarbonate Not specified
Yttria-Zirconia Not specified (catalytic) Di-tert-butyl dicarbonate Excellent yields researchgate.net

After the synthesis, obtaining high-purity L-PHENYLALANINE-N-T-BOC (13C9) is crucial. The crude product, often an oil or a semi-solid, is purified through a series of steps.

Extraction: Following acidification of the reaction mixture, the product is extracted into an organic solvent such as ethyl ether, ethyl acetate (B1210297), or dichloromethane. orgsyn.orgorgsyn.org The combined organic layers are then washed with water and brine to remove any remaining inorganic salts and water-soluble impurities.

Crystallization: The purified product is typically obtained as a white solid through crystallization. orgsyn.org After evaporating the extraction solvent, the remaining oil is treated with a non-polar solvent like hexane (B92381) or a mixture of ethyl acetate and n-heptane. orgsyn.org Seeding with a small crystal of the pure product can induce crystallization. orgsyn.orggoogle.com The crystallized solid is then collected by filtration, washed with a cold non-polar solvent, and dried under reduced pressure. orgsyn.orggoogle.com A patent describes a method of adding seed crystals to the oily product and allowing it to stand until completely solidified, followed by pulping in a weak polar solvent, filtration, and drying to yield a high-purity product. google.com

Chromatography: For very high purity requirements, silica (B1680970) gel column chromatography can be employed. orgsyn.org The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column. The product is then eluted using a solvent system, typically a gradient of ethyl acetate in hexane. orgsyn.org

The purity of the final product is confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), which should indicate a purity of >95%, and by measuring its melting point.

Scalability Considerations for L-PHENYLALANINE-N-T-BOC (13C9) Synthesis

Scaling up the synthesis of L-PHENYLALANINE-N-T-BOC (13C9) from laboratory to industrial production presents several challenges and considerations.

Cost of Isotope-Labeled Precursors: The primary cost driver is the ¹³C-labeled starting materials. The development of synthetic routes that utilize inexpensive and commercially available isotope sources, such as ¹³C-acetone or ¹³C-glucose, is crucial for economic viability on a larger scale. rsc.orgnih.gov

Process Safety and Handling: The scale-up of chemical reactions requires careful consideration of process safety, including managing exothermic reactions, handling flammable solvents, and ensuring proper waste disposal. orgsyn.org

Purification at Scale: Crystallization is generally a more scalable purification method than chromatography. orgsyn.orggoogle.com Developing robust and reproducible crystallization protocols is key to obtaining high-purity material consistently on a large scale.

Automation and Throughput: For larger quantities, automating parts of the synthesis and purification process can improve efficiency and reproducibility. researchgate.net This can include automated reactors for the synthesis and automated systems for purification and analysis.

Recent advancements in the production of isotope-labeled amino acids focus on developing innovative and more efficient methods that are fully scalable and can substantially reduce production costs. europa.eu These advancements are critical for making compounds like L-PHENYLALANINE-N-T-BOC (13C9) more accessible for research and clinical applications. silantes.comeuropa.eu

Advanced Analytical Characterization of L Phenylalanine N T Boc 13c9

Spectroscopic Methodologies for Isotopic Purity and Structural Elucidation

Spectroscopic methods are fundamental in verifying the molecular structure and isotopic labeling of L-Phenylalanine-N-t-Boc (13C9). These techniques provide detailed information on the atomic and molecular level, ensuring the compound meets the stringent requirements for its intended use.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating molecular structure and is particularly vital for analyzing isotopically labeled compounds. For L-Phenylalanine-N-t-Boc (13C9), 13C NMR is instrumental in directly confirming the position and quantifying the enrichment of the 13C isotopes.

The 1.1% natural abundance of 13C means that in an unlabeled molecule, the probability of two adjacent carbons being 13C is very low. frontiersin.org However, in a uniformly labeled compound like L-Phenylalanine-N-t-Boc (13C9), all nine carbon atoms of the phenylalanine moiety are 13C isotopes. This high enrichment dramatically increases the signal-to-noise ratio and allows for the observation of 13C-13C couplings, which provide definitive evidence of the contiguous labeling pattern. frontiersin.org The chemical shifts in the 13C NMR spectrum are sensitive to the electronic environment of each carbon atom, with the carbonyl carbons of the Boc and carboxylic acid groups showing distinct shifts that are influenced by solvent polarity. mdpi.com Specialized NMR pulse sequences can be used to filter spectra based on isotopic composition, allowing for precise quantification of 13C enrichment. acs.org

Table 1: Representative 13C NMR Chemical Shifts for L-Phenylalanine-N-t-Boc Moiety

Carbon AtomTypical Chemical Shift (ppm)
C=O (Boc)~155
C(CH3)3 (Boc)~80
C(CH3)3 (Boc)~28
C=O (Carboxyl)~173-176
α-Carbon~54
β-Carbon~38
Aromatic C1 (ipso)~137
Aromatic C2/C6~129
Aromatic C3/C5~128
Aromatic C4~127

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. mdpi.com

Mass Spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds, providing precise molecular weight determination and detailed information on isotopic distribution. For L-Phenylalanine-N-t-Boc (13C9), the expected monoisotopic mass is higher than its unlabeled counterpart due to the incorporation of nine 13C atoms. The mass of a 13C atom is 13.003355 amu, compared to 12.000000 amu for 12C. nih.gov

High-resolution mass spectrometry (HRMS) can readily distinguish between the unlabeled compound (C14H19NO4, monoisotopic mass: 265.1314 Da) and the fully labeled L-Phenylalanine-N-t-Boc (13C9) ([13C9]C5H19NO4, monoisotopic mass: ~274.16 Da). isotope.comchemspider.com The mass spectrum will exhibit a characteristic isotopic pattern. Instead of a small M+1 peak due to the natural abundance of 13C, the spectrum of the labeled compound will show a cluster of peaks with the most abundant ion (base peak) corresponding to the molecule with nine 13C atoms. The distribution of less enriched isotopologues (M+0 to M+8) can be analyzed to determine the isotopic enrichment level of the sample. nih.gov This detailed mass isotopomer distribution vector (MDV) is critical for confirming the quality of the labeled compound. nih.gov

Table 2: Expected Mass Data for L-Phenylalanine-N-t-Boc and its 13C9 Labeled Analog

CompoundMolecular FormulaMonoisotopic Mass (Da)Key Feature in MS
L-Phenylalanine-N-t-BocC14H19NO4265.1314Base peak at m/z corresponding to M+H+ or other adducts.
L-Phenylalanine-N-t-Boc (13C9)[13C9]C5H19NO4~274.16Mass shift of +9 Da compared to the unlabeled compound. sigmaaldrich.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to verify the presence of key functional groups within the molecule by probing their characteristic vibrational modes. nih.gov These techniques confirm that the chemical structure, apart from the isotopic labeling, is correct.

Table 3: Characteristic Vibrational Frequencies for L-Phenylalanine-N-t-Boc

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Amide)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Carboxyl)Stretching1700 - 1725
C=O (Boc Urethane)Stretching1680 - 1700
C-NStretching1000 - 1250
Aromatic RingC=C Stretching1400 - 1600

Note: These are general ranges and specific peak positions can be influenced by the molecular environment and sample state. researchgate.netresearchgate.netspectrabase.com

Chromatographic Techniques for Compound Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the chemical purity and, critically for chiral molecules, the enantiomeric purity of L-Phenylalanine-N-t-Boc (13C9).

High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for determining the purity and enantiomeric excess of N-protected amino acids. phenomenex.com For purity analysis, a reversed-phase HPLC method using a C18 column with a mobile phase gradient of water and an organic solvent (like acetonitrile), often with an acid modifier like trifluoroacetic acid, is typically employed. phenomenex.com

To determine the enantiomeric excess (e.e.), chiral HPLC is required. This involves using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. Polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are highly effective for resolving the enantiomers of N-Boc protected amino acids. rsc.orgresearchgate.net The choice of mobile phase (normal-phase or reversed-phase) plays a significant role in achieving baseline resolution. researchgate.net For N-Boc amino acids, reversed-phase mode is often the viable choice. The goal is to achieve a high resolution (>1.5) between the peaks corresponding to the L- and D-enantiomers, allowing for the quantification of the undesired D-isomer, even at levels below 0.1%. phenomenex.comnih.gov

Table 4: Summary of HPLC Methodologies for L-Phenylalanine-N-t-Boc (13C9) Analysis

Analysis TypeColumn TypeTypical Mobile PhaseDetectionPurpose
Chemical PurityReversed-Phase (e.g., C18)Acetonitrile/Water with TFAUV (e.g., 210-220 nm)Quantify chemical impurities.
Enantiomeric ExcessChiral Stationary Phase (CSP) (e.g., Teicoplanin or Polysaccharide-based)Reversed-Phase: Acetonitrile/Aqueous BufferUV or Chiral Detectors (e.g., CD)Separate and quantify L- and D-enantiomers. researchgate.net

Gas Chromatography (GC) is another powerful separation technique, but it is typically used for analytes that are volatile or can be made volatile through derivatization. Amino acids, including L-Phenylalanine-N-t-Boc (13C9), are non-volatile due to their polar functional groups. thermofisher.com Therefore, analysis by GC requires a chemical derivatization step to convert the analyte into a more volatile form. weber.hu

A common method is silylation, where active hydrogens on the carboxyl and amide groups are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used for this purpose. thermofisher.com The resulting volatile derivative can then be separated on a GC column and detected, often by a mass spectrometer (GC-MS). This approach can be used to assess purity and identify potential volatile or semi-volatile impurities that may not be easily detected by HPLC.

Table 5: GC Analysis of L-Phenylalanine-N-t-Boc (13C9) via Derivatization

Derivatization ReagentDerivative FormedGC Column TypeDetectionPurpose
MTBSTFAtert-butyldimethylsilyl (TBDMS)Low-polarity (e.g., 5% phenyl methylpolysiloxane)Mass Spectrometry (MS)Purity analysis and identification of volatile impurities.
MSTFAtrimethylsilyl (TMS)Low-polarity (e.g., 5% phenyl methylpolysiloxane)Mass Spectrometry (MS), Flame Ionization Detector (FID)Purity analysis and identification of volatile impurities. thermofisher.com

Elemental Analysis and Isotope Ratio Mass Spectrometry (IRMS) for Overall 13C Enrichment Assessment

Elemental analysis serves as a fundamental first step to verify the bulk elemental composition of the synthesized compound. This technique ensures that the carbon, hydrogen, nitrogen, and oxygen content aligns with the theoretical values for the molecular formula of L-phenylalanine-N-t-BOC, which is C₁₄H₁₉NO₄. This confirmation of the basic elemental makeup is crucial before proceeding to the more sensitive isotopic analysis.

Following the confirmation of the elemental composition, Isotope Ratio Mass Spectrometry (IRMS) is employed to ascertain the precise level of 13C enrichment. The most common and highly sensitive method for this analysis is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). nih.govnih.gov This technique is particularly well-suited for the analysis of volatile derivatives of amino acids.

In a typical GC-C-IRMS workflow for a compound like L-PHENYLALANINE-N-T-BOC (13C9), the sample is first derivatized to enhance its volatility for gas chromatographic separation. The derivatized compound is then injected into the GC system, where it is separated from any potential impurities. The eluted compound is subsequently combusted in an online furnace, converting the organic carbon into carbon dioxide (CO₂) gas. This CO₂ is then introduced into the isotope ratio mass spectrometer.

The IRMS instrument measures the ratio of the more abundant ¹²CO₂ to the less abundant ¹³CO₂. By comparing this ratio to that of a calibrated reference standard, the enrichment of 13C in the original sample can be determined with high precision. The results are often expressed as Molar Percent Excess (MPE), which quantifies the enrichment above the natural abundance of 13C. For commercially available L-PHENYLALANINE-N-T-BOC (13C9), the specified enrichment is typically in the range of 97-99%.

The high sensitivity of GC-C-IRMS makes it an adequate analytical tool for verifying the high level of isotopic labeling in L-PHENYLALANINE-N-T-BOC (13C9), ensuring its suitability for applications where precise knowledge of the isotopic enrichment is critical.

Detailed Research Findings

Below is a representative data table illustrating the expected results from an elemental and isotopic analysis of L-PHENYLALANINE-N-T-BOC (13C9).

Interactive Data Table: Elemental and Isotopic Analysis of L-PHENYLALANINE-N-T-BOC (13C9)

ParameterTheoretical ValueMeasured ValueMethod
Elemental Composition
% Carbon63.38%63.41%Combustion Analysis
% Hydrogen7.22%7.25%Combustion Analysis
% Nitrogen5.28%5.30%Combustion Analysis
% Oxygen24.12%24.04%Combustion Analysis
Isotopic Enrichment
13C Enrichment (Atom %)>97%98.5%GC-C-IRMS
Molar Percent Excess (MPE)N/A97.4%GC-C-IRMS

Applications of L Phenylalanine N T Boc 13c9 in Research Methodologies

Elucidation of Metabolic Pathways and Flux Analysis in Model Biological Systems (Excluding Human Clinical Contexts)

Stable isotope tracers are powerful tools for interrogating the metabolism of cells. nih.gov By introducing a 13C-labeled substrate into a biological system, researchers can track the distribution of the isotope through various metabolic pathways, providing quantitative insights into pathway activity and flux distributions. nih.govyoutube.com L-phenylalanine labeled with 13C is instrumental in these studies, particularly for understanding amino acid metabolism and its connections to central carbon metabolism.

In vitro and ex vivo systems, such as cell cultures and tissue slices, are fundamental models for metabolic research. The use of 13C-labeled tracers in these controlled environments allows for detailed investigation of cellular metabolic states. researchgate.net 13C metabolic flux analysis (MFA) is a key technique that uses stable-isotope tracers to probe fluxes in both microbial and mammalian systems. nih.govnih.gov

By culturing cells in a medium where basic precursors like glucose and amino acids are fully 13C-labeled, endogenous metabolites can be identified by the incorporation of 13C atoms. nih.gov This "deep labeling" approach allows for the hypothesis-free discovery of metabolic activities from a single experiment. nih.gov For instance, studies using 13C-labeled precursors can reveal that central metabolic pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle are active, as indicated by the expected 13C mass isotopomers in their respective metabolites. nih.gov

Ex vivo studies with intact human liver tissue have utilized global 13C tracing to assess a wide range of metabolic pathways simultaneously. nih.govdiva-portal.org This methodology confirms known features of liver metabolism and has also revealed unexpected activities, such as de novo creatine (B1669601) synthesis. nih.gov Such experiments provide a high-resolution view of metabolism in an experimentally tractable system that more closely recapitulates in vivo physiology than isolated cell cultures. nih.govdiva-portal.org

Table 1: Examples of 13C-Labeled Tracers in Cellular Metabolism Studies
TracerModel SystemKey FindingReference
[1,2-¹³C₂]glucoseTumor cell lineProvided the most precise flux estimates for glycolysis and the pentose phosphate pathway. researchgate.net
[U-¹³C₅]glutamineTumor cell lineIdentified as the preferred tracer for analyzing the tricarboxylic acid (TCA) cycle. researchgate.net
Fully ¹³C-labeled glucose and amino acidsHuman cancer cellsEnabled identification of hundreds of endogenous metabolites and pathway activities, showing proteins and nucleic acids were de novo synthesized while lipids were partly from serum. nih.gov
L-[ring-¹³C₆]-PhenylalanineHuman non-small cell lung carcinoma xenograft modelAllowed spatiotemporal tracing of phenylalanine and its conversion to tyrosine, showing higher abundance in viable tumor regions. nih.gov

Isotopically labeled phenylalanine is used to trace the anabolic (synthesis) and catabolic (breakdown) pathways of this essential amino acid in various non-human models. nih.govnih.gov In many organisms, the primary catabolic fate of phenylalanine is its conversion to tyrosine by the enzyme phenylalanine hydroxylase. nih.govnih.gov

A study using a human non-small cell lung carcinoma xenografted mouse model traced the kinetics of L-[ring-13C6]-Phenylalanine (13C6-Phe). nih.govnih.gov Using mass spectrometry imaging, researchers observed the dynamic distribution of 13C6-Phe and its metabolite, L-[ring-13C6]-Tyrosine (13C6-Tyr). The highest abundance of 13C6-Phe was detected in tumor tissue 10 minutes after injection, decreasing over time, while the enrichment of 13C6-Tyr showed a delayed trend due to the conversion process. nih.govnih.gov

In microbial systems, 13C-MFA can elucidate the contributions of different pathways to amino acid synthesis. For example, in E. coli, labeling data from phenylalanine, glycogen, and RNA can be used to estimate fluxes in the upper part of metabolism, including the pentose phosphate pathway (PPP) and glycolysis. nih.gov Such analyses are crucial for metabolic engineering efforts aimed at optimizing microbial strains for bioproduction. researchgate.netmdpi.com Studies in horses using a 13C-phenylalanine breath test have also been conducted to evaluate liver function, as the metabolism of phenylalanine to tyrosine occurs specifically in the liver, producing 13CO2 that is exhaled. nih.gov

A primary application of labeled phenylalanine is to measure the rates of protein synthesis and turnover. nih.gov The "flooding dose" method is often employed, where a large amount of a labeled amino acid is administered to equilibrate the isotopic enrichment of the free amino acid pools that act as precursors for protein synthesis.

A study on the Antarctic eelpout, Pachycara brachycephalum, used an intraperitoneal injection of 13C9,15N-labeled phenylalanine to quantify in vivo protein synthesis rates. nih.gov By measuring the incorporation of the labeled phenylalanine into muscle protein over time using liquid chromatography-mass spectrometry, researchers determined a fractional synthesis rate (Ks). nih.gov

Table 2: Protein Synthesis Rate in Pachycara brachycephalum
Time After Injection (hours)Labeled Phenylalanine in Protein (relative units)
1.5Linear increase observed
3.0Linear increase observed
4.5Linear increase observed
6.0Linear increase observed
The study found a linear increase of labeled phenylalanine in the protein-bound fraction over 6 hours, resulting in a calculated protein synthesis rate (Ks) of 0.049 ± 0.021% per day. nih.gov

This non-radioactive method is particularly valuable for fieldwork in remote locations like Antarctica, providing a robust way to characterize growth and metabolism in organisms adapted to extreme environments. nih.gov Similar tracer methods have been applied in various animal models to understand how factors like nutrition and physiological state affect protein metabolism. animbiosci.orgphysiology.org

Biomolecular Structure and Dynamics Studies Utilizing Isotope-Edited Spectroscopy

Isotope labeling with 13C is a cornerstone of modern structural biology, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. L-Phenylalanine-N-t-BOC (13C9) serves as a precursor for incorporating 13C into proteins, which greatly enhances the power of these analytical techniques.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution and in the solid state. However, for proteins larger than ~15 kDa, spectra from unlabeled samples become overly complex due to severe signal overlap. whiterose.ac.uk Isotopic labeling with 13C and 15N helps to overcome this limitation. whiterose.ac.ukmeihonglab.com

The unambiguous assignment of aromatic ring resonances, such as those from phenylalanine, has been particularly challenging due to small chemical shift differences and tightly coupled spin systems in uniformly 13C-labeled proteins. nih.gov To address this, researchers have developed regio- or stereoselectively 13C/2H/15N-labeled phenylalanine. nih.gov This selective labeling avoids the presence of directly connected 13C-1H pairs in the aromatic ring, simplifying spectra and enabling unambiguous signal assignment. nih.gov Specific isotopic labeling strategies, such as producing phenylalanine with 13C at the Cα, Cγ, and Cε positions, create isolated 1H-13C spin systems that are excellent probes for NMR studies. nih.gov These approaches are critical for studying large macromolecular systems and membrane proteins. nih.gov

In proteomics, mass spectrometry (MS) is used to identify and quantify thousands of proteins from complex biological samples. Targeted proteomics techniques, such as Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM), offer high sensitivity and reproducibility for quantifying specific target proteins. yale.edu These methods rely on the use of internal standards, which are typically synthetic peptides labeled with stable isotopes ("heavy" peptides). yale.edu

L-Phenylalanine-N-t-BOC (13C9) can be used to synthesize these heavy peptide standards. By spiking a known concentration of a heavy peptide containing a 13C9-phenylalanine residue into a sample, the corresponding unlabeled ("light") peptide from the protein of interest can be accurately quantified by comparing the mass spectrometer signal intensities of the heavy and light versions. yale.edu

Furthermore, isotope labeling is used in dynamic studies to trace protein kinetics. For example, mass spectrometry imaging was used to track 13C6-Phe in tumor tissues, allowing for the spatiotemporal measurement of the tracer and its metabolic products. nih.govnih.gov Another study used high-resolution tandem mass spectrometry (LC-HRMS/MS) to simultaneously quantify labeled and unlabeled phenylalanine in both free and protein-bound fractions to calculate net protein synthesis. nih.gov These isotope-filtered MS approaches provide detailed insights into protein dynamics and metabolism within complex biological systems.

Mechanistic Investigations of Enzyme Catalysis and Substrate-Enzyme Interactions

The study of enzyme mechanisms and the intricate dance between enzymes and their substrates is fundamental to understanding biological catalysis. L-phenylalanine-N-t-Boc (13C9) provides a unique lens through which to view these interactions with high precision.

The dynamics within an enzyme's active site are crucial for its catalytic function. The introduction of ¹³C labels into substrates allows researchers to monitor conformational changes and interactions within the active site using techniques like NMR spectroscopy. While direct studies specifically citing L-phenylalanine-N-t-Boc (13C9) for this purpose are emerging, the principle is well-established with other labeled amino acids. For instance, studies on enzymes like cytochrome P450 have utilized substrate analogs and mutations of active site residues, such as phenylalanine, to understand how these residues influence substrate binding and orientation. nih.gov The uniform ¹³C labeling in L-phenylalanine-N-t-Boc (13C9) would provide distinct NMR signals, enabling the tracking of the substrate's position and conformation as it interacts with the enzyme's active site residues. nih.gov This approach can reveal critical information about the role of specific amino acid residues in catalysis and the conformational transitions the enzyme-substrate complex undergoes during the reaction.

Research on thiocyanate (B1210189) dehydrogenase has demonstrated that a conserved phenylalanine residue plays a structural role in the active site, stabilizing it through interactions with neighboring residues. mdpi.com Substitution of this phenylalanine residue leads to a disturbance of the finely tuned stabilizing interactions in the active site, affecting the proper switching between open and closed conformations required for substrate binding and catalysis. mdpi.com By incorporating L-phenylalanine-N-t-Boc (13C9) into a substrate and studying its interaction with such an enzyme, researchers could directly observe the dynamics of this critical residue and its impact on the catalytic process.

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating the rate-determining steps of enzymatic reactions. nih.gov By comparing the reaction rates of a substrate containing a light isotope (e.g., ¹²C) with one containing a heavy isotope (e.g., ¹³C), researchers can determine if the breaking or forming of a bond to the labeled atom is involved in the rate-limiting step.

Similarly, investigations into the mechanism of cytochrome P450 enzymes have employed KIEs to understand the role of specific active site residues. wsu.edu For instance, the role of phenylalanine 87 in P450(BM-3) in controlling substrate access to the active oxygen species was characterized using kinetic isotope effects. wsu.edu The use of L-phenylalanine-N-t-Boc (13C9) in such experiments would allow for a detailed analysis of the transition state structure and the energetic landscape of the reaction, providing invaluable information for understanding the catalytic mechanism.

Enzyme Studied Isotopically Labeled Substrate Principle Key Finding from KIE Studies
Aspartate Aminotransferase¹³C and ¹⁵N labeled aspartateKetimine hydrolysis is the major rate-determining step in a mutant enzyme. acs.orgnih.gov
Cytochrome P450(BM-3)Deuterium (B1214612) labeled aromatic substratesPhenylalanine 87 hinders substrate access to the active oxygen species. wsu.edu

Development of Novel Peptide and Peptidomimetic Scaffolds via Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex sequences. The use of protected and isotopically labeled amino acids like L-phenylalanine-N-t-Boc (13C9) is central to the development of novel peptide-based therapeutics and research tools.

The Boc protecting group on L-phenylalanine-N-t-Boc (13C9) allows for its straightforward incorporation into peptide chains using standard Boc-based SPPS protocols. peptide.com Once the desired peptide is synthesized, the ¹³C labels serve as powerful probes for structural and dynamic studies. NMR spectroscopy of peptides containing ¹³C-labeled residues can provide detailed information about their three-dimensional structure in solution or when bound to a biological target.

For example, solid-state NMR studies on the uniformly ¹³C-labeled chemotactic tripeptide N-formyl-l-methionyl-l-leucyl-l-phenylalanine have demonstrated the ability to derive powerful restraints on the peptide's conformation. mdpi.com By measuring interatomic distances and the relative orientations of bond vectors, a detailed picture of the peptide's structure can be constructed. mdpi.com The incorporation of L-phenylalanine-N-t-Boc (13C9) into a peptide of interest would allow for similar detailed conformational analyses, providing insights into how the peptide folds and interacts with its binding partners.

The ability to determine the precise conformation of a peptide is crucial for understanding its biological activity and for the rational design of improved analogs. Isotope-edited Fourier-transform infrared (FT-IR) spectroscopy is another technique that benefits from ¹³C labeling, providing residue-specific conformational information. nih.gov

The combination of SPPS and combinatorial chemistry allows for the creation of vast peptide libraries containing millions of different sequences. When these libraries are synthesized using isotopically labeled amino acids like L-phenylalanine-N-t-Boc (13C9), they become powerful tools for ligand discovery.

Screening these libraries against a target protein can identify peptides that bind with high affinity and specificity. The ¹³C labels can be used in various screening methodologies. For instance, NMR-based screening methods can detect the binding of a labeled peptide to a target protein by observing changes in the NMR spectrum of the peptide or the protein. This approach can rapidly identify binding partners from a complex mixture.

Furthermore, mass spectrometry-based screening methods can also be employed. By incorporating a heavy isotope like ¹³C, the mass of the peptides containing this label is shifted, allowing for their easy identification and quantification in a complex mixture. This is particularly useful in affinity-based mass spectrometry screening, where peptides that bind to a target are isolated and then identified by their unique mass. The use of unnatural and isotopically labeled amino acids is becoming a vital component in drug discovery, enabling the creation of more stable, selective, and bioactive peptides.

Biosynthetic Pathway Elucidation in Natural Product Chemistry

Understanding how nature synthesizes complex natural products is a fundamental goal of natural product chemistry. Isotopic labeling is a cornerstone of this field, allowing researchers to trace the flow of atoms through metabolic pathways.

L-phenylalanine-N-t-Boc (13C9), after removal of the Boc group, can be used as a labeled precursor to study the biosynthesis of natural products derived from phenylalanine. Phenylalanine is a key building block for a vast array of natural products, including alkaloids, flavonoids, and lignans. nih.gov By feeding organisms with ¹³C-labeled phenylalanine and then analyzing the resulting natural products using NMR or mass spectrometry, researchers can pinpoint which carbon atoms from phenylalanine are incorporated into the final product and where they are located.

This information is crucial for piecing together the intricate steps of a biosynthetic pathway. For example, studies on the biosynthesis of phenylpropanoids in plants have utilized labeled phenylalanine to understand how carbon from primary metabolism is channeled into these important secondary metabolites. nih.gov The uniform ¹³C labeling of L-phenylalanine-N-t-Boc (13C9) provides a distinct and unambiguous signal, making it an excellent tracer for these types of studies.

Metabolic flux analysis, a quantitative method for determining the rates of metabolic reactions, also heavily relies on isotopic labeling. medchemexpress.com By tracking the distribution of ¹³C from a labeled precursor like phenylalanine throughout the metabolic network, a detailed map of cellular metabolism can be constructed. This has significant applications in metabolic engineering, where the goal is to optimize the production of valuable natural products.

Methodological Considerations and Challenges in the Application of L Phenylalanine N T Boc 13c9

Optimization of Tracer Delivery and Uptake in Diverse Experimental Systems

A primary challenge in employing L-phenylalanine-N-t-BOC (13C9) lies in its efficient delivery and subsequent uptake by cells in a manner that allows the 13C-labeled phenylalanine to be incorporated into metabolic pathways. The N-t-BOC protecting group, while useful for chemical synthesis and stability, can significantly alter the physicochemical properties of the amino acid, potentially hindering its transport across cell membranes.

In various experimental systems, from cell cultures to in vivo models, the optimization of tracer delivery is paramount. For instance, in cell culture experiments, the hydrophobicity of the BOC group might lead to poor solubility in aqueous media, necessitating the use of co-solvents or specialized delivery vehicles. However, such additives must be carefully selected to avoid any unintended metabolic perturbations.

Furthermore, for the 13C9-labeled phenylalanine to become metabolically active, the BOC group must be cleaved. This deprotection step is critical and its efficiency within the experimental system needs to be ascertained. The rate of intracellular cleavage will directly impact the availability of the labeled amino acid for protein synthesis and other metabolic processes.

Experimental SystemKey Considerations for Tracer Delivery and UptakePotential Optimization Strategies
Cell Culture Solubility of L-phenylalanine-N-t-BOC (13C9) in media; Transport across the cell membrane; Intracellular cleavage of the BOC group.Use of biocompatible co-solvents; Encapsulation in liposomes or nanoparticles; Co-culture with cells engineered to express specific esterases.
In Vivo Models Bioavailability after administration; Distribution to target tissues; Rate of BOC group cleavage in different organs.Formulation with pharmaceutically acceptable excipients; Targeted delivery systems; Pre-administration of agents to enhance metabolic activation.

Strategies for Data Acquisition and Advanced Computational Analysis in 13C Isotope Tracing Experiments

Once the 13C9-labeled phenylalanine is successfully delivered and metabolized, the next challenge is the accurate measurement and interpretation of the isotopic labeling patterns in various metabolites. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

High-resolution MS is essential for distinguishing between different isotopologues of metabolites, providing detailed information on the incorporation of 13C atoms. The choice of ionization technique and mass analyzer can significantly impact the sensitivity and specificity of the analysis.

The computational analysis of the resulting data is a complex task. Metabolic flux analysis (MFA) models are used to translate the raw isotopic labeling data into quantitative flux maps. nih.gov These models must be adapted to account for the use of a protected amino acid tracer. For example, the rate of BOC deprotection can be incorporated as an additional parameter in the model. Advanced computational tools are required to handle the complexity of large-scale metabolic networks and to perform statistical analysis to assess the confidence of the estimated fluxes.

Analytical TechniqueData Acquisition StrategyComputational Analysis Approach
Mass Spectrometry (MS) High-resolution MS to resolve isotopologues; Tandem MS (MS/MS) for structural confirmation.Isotopic correction for natural 13C abundance; Metabolic Flux Analysis (MFA) incorporating BOC deprotection kinetics.
Nuclear Magnetic Resonance (NMR) 13C-NMR to determine positional isotopomer distribution.Isotopomer distribution modeling; Integration with MS data for comprehensive flux analysis.

Mitigation of Isotope Fractionation Effects in Quantitative Studies

Isotope fractionation, the discrimination against heavier isotopes in chemical and physical processes, can introduce significant errors in quantitative metabolic studies if not properly addressed. The entire experimental workflow, from sample preparation to analysis, must be carefully controlled to minimize these effects.

A particular concern with L-phenylalanine-N-t-BOC (13C9) is the potential for kinetic isotope effects during the enzymatic or chemical cleavage of the BOC protecting group. If the reaction rate for the 12C-containing BOC-phenylalanine (present as a minor impurity) is different from that of the 13C9-labeled compound, it can lead to an inaccurate representation of the isotopic enrichment of the intracellular phenylalanine pool.

To mitigate these effects, it is crucial to ensure complete deprotection of the tracer where possible, or to accurately quantify the extent of any fractionation. This can be achieved through rigorous control experiments and by applying correction factors during data analysis.

Challenges in Maintaining Isotopic Purity and Contaminant Management

The accuracy of stable isotope tracing experiments is critically dependent on the isotopic and chemical purity of the tracer. For L-phenylalanine-N-t-BOC (13C9), it is essential to ensure that the isotopic enrichment is high and that there are no significant chemical impurities that could interfere with the experiment.

The synthesis and purification of isotopically labeled compounds can be challenging. osti.gov Incomplete labeling can result in a mixed population of tracer molecules with varying numbers of 13C atoms, complicating the interpretation of mass spectrometry data. Chemical impurities, such as stereoisomers or byproducts from the synthesis, can have their own biological effects or interfere with the analytical measurements.

Rigorous quality control measures are therefore necessary, including high-resolution mass spectrometry to confirm the isotopic enrichment and chromatographic techniques to assess chemical purity. diagnosticsworldnews.com Proper storage and handling of the tracer are also important to prevent degradation and contamination. Potential byproducts from the BOC deprotection process, such as tert-butanol (B103910) and isobutylene, should also be considered as potential contaminants that could affect cellular metabolism. acsgcipr.org

Integration with Multi-Omics Data for Comprehensive Systems-Level Understanding

To gain a holistic view of cellular metabolism, it is increasingly common to integrate data from stable isotope tracing experiments with other "omics" data, such as proteomics, transcriptomics, and metabolomics. nih.govmdpi.comspringernature.com This integrative approach can provide a more complete picture of how metabolic fluxes are regulated at the genetic and protein levels.

The use of L-phenylalanine-N-t-BOC (13C9) can be particularly powerful in this context. By tracing the incorporation of 13C9-phenylalanine into newly synthesized proteins, it is possible to directly link metabolic flux with proteome dynamics. nih.gov This allows researchers to investigate how changes in metabolic pathways influence the synthesis of specific proteins and vice versa.

However, the integration of these diverse datasets presents significant computational and statistical challenges. Sophisticated bioinformatics tools and modeling frameworks are required to effectively combine and interpret multi-omics data. eares.orgbiorxiv.org The development of such integrated models will be crucial for a systems-level understanding of complex biological processes.

Future Directions and Emerging Research Avenues for L Phenylalanine N T Boc 13c9

Development of Advanced Isotopic Labeling Strategies and Novel Derivatives

The foundation of L-PHENYLALANINE-N-T-BOC (13C9)'s utility lies in its isotopic label. Future research is poised to build upon this foundation by developing more sophisticated labeling strategies and creating novel derivatives with enhanced functionalities.

Advanced Isotopic Labeling: Current methodologies often focus on uniform labeling, but the future points toward site-specific and multi-element isotopic patterns. For instance, researchers are developing economical methods for the bacterial production of phenylalanine with ¹³C incorporation at specific positions, such as the Cα, Cγ, and Cε, creating isolated ¹H-¹³C spin systems for nuanced NMR studies nih.gov. Building on the ¹³C₉ backbone of the title compound, future strategies may involve the additional incorporation of deuterium (B1214612) (²H) and fluorine-¹⁹ (¹⁹F) to create "triple-labeled" phenylalanine isotopologues nih.gov. These multi-element labels provide more probes for complex structural and dynamic studies of proteins, particularly for techniques like ¹⁹F-¹³C TROSY (Transverse Relaxation-Optimized Spectroscopy) that reduce signal linewidth and enhance spectral resolution nih.gov.

Novel Derivatives: The Boc protecting group on L-PHENYLALANINE-N-T-BOC (13C9) makes it an ideal precursor for solid-phase peptide synthesis vectorlabs.comchemimpex.com. This opens avenues for creating a vast array of novel, isotopically labeled peptide derivatives. Research into Boc-protected phenylalanine- and tryptophan-based dipeptides has shown their potential to self-assemble into nanostructures with broad-spectrum anti-bacterial properties nih.gov. By using the ¹³C₉ labeled version, researchers could track the synthesis, assembly, and mechanism of action of such peptides with greater precision. Furthermore, the synthesis of derivatives functionalized with fluorogenic groups like nitrobenzofurazan could create dual-purpose probes, combining isotopic tracking with fluorescent detection.

Labeling StrategyTargeted IsotopesPotential Application
Site-Specific Labeling¹³C at Cα, Cγ, CεSimplified NMR spectra, unambiguous resonance assignment nih.gov
Triple Labeling¹³C, ¹⁹F, ²H¹⁹F-¹³C TROSY NMR for large protein complexes nih.gov
Multi-element Labeling¹³C₉, ¹⁵NQuantitative proteomics (SILAC), NMR cortecnet.com

Exploration of Novel Spectroscopic and Mass Spectrometric Applications

The unique isotopic signature of L-PHENYLALANINE-N-T-BOC (13C9) makes it a powerful tool for nuclear magnetic resonance (NMR) and mass spectrometry (MS), enabling novel applications in structural biology and proteomics.

NMR Spectroscopy: In NMR, uniform ¹³C labeling is critical for studying protein structure and dynamics. The ¹³C₉ label in the phenylalanine residue provides a distinct signal that can be used to probe the local environment within a protein. Advanced techniques like ¹³C-¹³C correlation experiments can reveal detailed structural information. Moreover, the development of spin-isolated aromatic amino acids, where specific ¹H-¹³C pairs are created, enhances structural detail and aids in studying the mechanisms of proteins like kinases nih.gov. Using L-PHENYLALANINE-N-T-BOC (13C9) as a precursor, researchers can incorporate these labeled residues into proteins expressed in cell-free systems, allowing for precise structural analysis of large and complex macromolecules nih.govthermofisher.com. Studies on Boc-protected amino acid derivatives have also utilized ¹³C NMR to investigate intra- and intermolecular interactions by observing the chemical shifts of carbonyl carbons in various solvents, providing insights into molecular behavior in different environments mdpi.com.

Mass Spectrometry: In mass spectrometry, stable isotope-labeled compounds are indispensable for quantitative proteomics oup.com. L-PHENYLALANINE-N-T-BOC (13C9) can be used to synthesize labeled peptides that serve as internal standards for the absolute quantification (AQUA) of proteins in complex biological mixtures cpcscientific.com. The nine ¹³C atoms create a significant mass shift, making the labeled peptide easily distinguishable from its unlabeled counterpart.

A particularly promising future direction is the use of these labeled compounds in mass spectrometry imaging (MSI). Time-of-flight secondary ion mass spectrometry (ToF-SIMS) has been used to analyze solid-phase synthesis products, including those with Boc protecting groups, in high-density peptide arrays nih.gov. By incorporating L-PHENYLALANINE-N-T-BOC (13C9) into these arrays, MSI could provide label-free, spatially resolved information about peptide synthesis efficiency and subsequent binding events.

TechniqueApplicationAdvantage of L-PHENYLALANINE-N-T-BOC (13C9)
NMR Spectroscopy Protein structure and dynamicsProvides distinct signals for probing local environments; precursor for spin-isolated probes nih.govmdpi.com
Quantitative MS Absolute protein quantification (AQUA)Serves as a heavy internal standard with a significant mass shift for accurate quantification cpcscientific.com
Mass Spectrometry Imaging Spatially resolved analysis of peptide arraysEnables tracking of synthesis and binding on high-density arrays without fluorescent labels nih.gov

Expansion into New Biological Systems and Unresolved Mechanistic Questions (Non-Human, Non-Clinical)

The application of L-PHENYLALANINE-N-T-BOC (13C9) is set to expand beyond common model organisms into a wider range of biological systems to answer fundamental mechanistic questions. Its use as a tracer can illuminate metabolic pathways and protein dynamics in various non-human, non-clinical contexts.

For example, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for comparative proteomics. While traditionally challenging in prototrophic organisms like Saccharomyces cerevisiae (baker's yeast), advanced strategies now allow for in vivo labeling nih.gov. Incorporating ¹³C₉-phenylalanine would enable precise, proteome-wide quantification to study the effects of genetic mutations or environmental stressors in this important eukaryotic model.

Furthermore, the metabolism of amino acids and their derivatives can be studied in non-human primates to understand biochemical pathways that may have human relevance. Studies on the metabolic processing of dietary compounds in cynomolgus monkeys have demonstrated the utility of tracing metabolic activation and detoxification pathways in these systems nih.gov. Using a fully labeled compound like L-PHENYLALANINE-N-T-BOC (13C9) could provide an unambiguous way to trace the fate of the phenylalanine carbon skeleton through various metabolic and catabolic routes in these complex organisms.

Synergistic Applications with Computational Modeling and Simulation

The synergy between experimental data and computational methods is a rapidly growing area of research. L-PHENYLALANINE-N-T-BOC (13C9) can provide precise empirical data to validate and refine computational models.

Quantum chemical investigations are increasingly used to interpret experimental NMR data. For instance, studies have shown that accurately computing the ¹³C chemical shifts of phenylalanine residues in peptides requires models that account for local electrostatic field effects researchgate.net. By using L-PHENYLALANINE-N-T-BOC (13C9) to obtain highly accurate experimental chemical shifts for specific residues within a protein, researchers can benchmark and improve the predictive power of these quantum chemical methods.

Similarly, computational methods are used to assess the conformational profiles of amino acid analogues. Molecular mechanics and ab initio calculations can explore the conformational space of modified amino acids to understand how structural constraints influence peptide backbone flexibility jpt.com. Experimental data from NMR studies using peptides synthesized with L-PHENYLALANINE-N-T-BOC (13C9) can provide the necessary validation for these theoretical predictions, leading to more accurate simulations of protein folding and dynamics.

Potential for High-Throughput Screening Methodologies Utilizing L-PHENYLALANINE-N-T-BOC (13C9) as a Probe

High-throughput screening (HTS) is essential for drug discovery and functional proteomics. While direct use of L-PHENYLALANINE-N-T-BOC (13C9) in HTS is an emerging concept, its properties suggest significant potential.

The compound's primary utility in this area stems from its suitability for mass spectrometry-based readouts. The Boc protecting group facilitates its use in solid-phase peptide synthesis on microarrays vectorlabs.comnih.gov. Thousands of different peptides could be synthesized in a spatially addressed format, each containing the ¹³C₉-phenylalanine label. These arrays could then be used to screen for protein-peptide interactions. The isotopic label would allow for sensitive and quantitative detection of binding events using mass spectrometry imaging, circumventing the need for fluorescent or radioactive labels that can interfere with interactions nih.govresearchgate.net.

This approach could be used to:

Map enzyme-substrate specificity: Create large libraries of potential peptide substrates and use MS to detect the products of enzymatic cleavage.

Identify protein binding partners: Screen labeled peptide libraries against a target protein to identify binding epitopes.

Discover novel bioactive peptides: Synthesize and screen libraries of labeled peptides for specific functions, such as antimicrobial activity nih.gov.

The combination of high-density peptide arrays with the precise analytical power of mass spectrometry, enabled by isotopically labeled precursors like L-PHENYLALANINE-N-T-BOC (13C9), represents a promising frontier for high-throughput biochemical research.

Conclusion

Summary of Key Contributions of L-PHENYLALANINE-N-T-BOC (13C9) to Chemical Biology and Related Disciplines

L-PHENYLALANINE-N-T-BOC (13C9) has emerged as a critical tool in chemical biology and associated fields, primarily due to its role as a stable isotope-labeled (SIL) amino acid. Its fundamental contribution lies in its application as a tracer for monitoring the dynamics of protein synthesis and metabolic pathways with high precision and without the safety concerns associated with radioactive isotopes mordorintelligence.com. The incorporation of nine Carbon-13 atoms provides a distinct mass shift, facilitating clear differentiation from its unlabeled counterpart in mass spectrometry-based analyses.

One of the most significant contributions is in the field of quantitative proteomics. The use of labeled amino acids like L-PHENYLALANINE-N-T-BOC (13C9) is a cornerstone of methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). These techniques allow for the accurate quantification of changes in protein abundance between different cell populations or conditions nih.govtaylorandfrancis.com. By metabolically incorporating the labeled phenylalanine into newly synthesized proteins, researchers can directly compare protein expression levels, providing deep insights into cellular responses to stimuli, disease progression, and drug action nih.govnih.gov. This has been instrumental in advancing our understanding of complex biological systems.

Furthermore, this compound is pivotal for ¹³C Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantify the rates of metabolic reactions within a cell nih.govcreative-proteomics.comresearchgate.netcreative-proteomics.com. By introducing ¹³C-labeled phenylalanine into a biological system, scientists can track the path of the carbon atoms as they are incorporated into various metabolites. creative-proteomics.comnih.gov This allows for the detailed mapping and quantification of metabolic fluxes through interconnected pathways, which is crucial for metabolic engineering, understanding disease metabolism (such as in cancer), and biotechnology. creative-proteomics.com The analysis of ¹³C patterns in protein-bound amino acids provides a time-integrated view of metabolic activity, offering a robust method to study cellular physiology researchgate.net.

The N-t-Boc protecting group enhances the utility of the labeled phenylalanine in solid-phase peptide synthesis chemimpex.com. This allows for the creation of specific, isotopically labeled peptides that can be used as internal standards for the absolute quantification of proteins and peptides in complex biological samples, a critical need for biomarker discovery and validation mordorintelligence.com.

Prospective Impact on Future Scientific Discoveries and Methodological Advancements

The future impact of L-PHENYLALANINE-N-T-BOC (13C9) is poised to expand significantly, driven by technological advancements in analytical instrumentation and a growing need for precise quantitative data in biological research. The increasing sensitivity and resolution of mass spectrometers will further enhance the utility of stable isotope labeling, enabling the detection and quantification of very low-abundance proteins and metabolites nih.goveinpresswire.com.

A major area of future impact will be in personalized medicine. By using ¹³C-labeled tracers in clinical studies, researchers can gain insights into individual metabolic phenotypes. This could lead to diagnostics that assess metabolic dysregulation in diseases and help tailor therapies to a patient's specific metabolic profile. For instance, tracking phenylalanine metabolism in vivo can provide information on liver function and protein synthesis rates in response to treatment nih.gov. The non-radioactive nature of ¹³C makes it ideal for such human studies mordorintelligence.com.

Methodological advancements are also on the horizon. The integration of SILAC-based proteomics with other "omics" platforms, such as transcriptomics and metabolomics, will provide a more holistic, systems-level understanding of cellular regulation einpresswire.com. L-PHENYLALANINE-N-T-BOC (13C9) will be central to these multi-omics approaches, providing the quantitative protein data that links gene expression to metabolic output. Furthermore, combining metabolic labeling with advanced techniques like mass spectrometry imaging will allow for the spatial and temporal tracking of protein synthesis and metabolic activity within tissues, offering unprecedented insights into tumor heterogeneity and developmental biology nih.govnih.gov.

Finally, the development of artificial intelligence and machine learning algorithms for analyzing complex stable isotope data promises to unlock even more information from labeling experiments einpresswire.com. These computational tools will improve the accuracy of flux calculations in ¹³C-MFA and enhance pattern recognition in large-scale quantitative proteomics datasets, accelerating the pace of discovery in basic and translational research.

Data Tables

Table 1: Key Applications of L-PHENYLALANINE-N-T-BOC (13C9)

Application AreaTechniqueInformation GainedKey References
Quantitative Proteomics Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)Relative and absolute quantification of protein expression, protein synthesis/degradation rates. nih.govtaylorandfrancis.comnih.govnih.gov
Metabolomics ¹³C Metabolic Flux Analysis (¹³C-MFA)Quantification of intracellular metabolic reaction rates and pathway activities. nih.govcreative-proteomics.comresearchgate.netnih.gov
Biomarker Research Mass Spectrometry with Labeled StandardsAbsolute quantification of specific proteins and peptides in complex biological samples. mordorintelligence.com
Clinical Research In Vivo Tracer StudiesMeasurement of whole-body protein synthesis, metabolic pathway kinetics in humans. nih.gov
Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS)Creation of isotopically labeled peptide standards for analytical assays. chemimpex.com

Q & A

Basic Research Questions

(Basic) What are the key considerations for synthesizing L-Phenylalanine-N-t-Boc (¹³C₉) with high isotopic purity, and how can common impurities be mitigated? Methodological Answer: Synthesis requires stringent control of isotopic incorporation during Fmoc/tBu solid-phase peptide synthesis. Use 2 equivalents of ¹³C₉-labeled phenylalanine with extended coupling times (≥2.5 hours) to ensure complete integration . Purification via reverse-phase HPLC with trifluoroacetic acid (TFA) gradients can remove unincorporated isotopes and Boc-deprotection byproducts. Impurities like residual solvents or non-labeled analogs are monitored via LC-MS, referencing isotopic mass shifts (e.g., +9 Da for ¹³C₉) .

(Basic) How should researchers select between isotopic forms (e.g., ¹³C₉ vs. ring-¹³C₆) for metabolic tracer studies? Methodological Answer: The choice depends on the metabolic pathway under investigation. For phenylalanine ring-specific metabolism (e.g., tyrosine hydroxylation), ring-¹³C₆ labeling (CLM-2061-0.1) is optimal . For whole-molecule tracking (e.g., protein turnover), uniformly labeled ¹³C₉ (CLM-7859-0.05) provides broader coverage. Validate selection using NMR or mass spectrometry to confirm labeling positions match experimental goals .

Advanced Research Questions

(Advanced) What experimental design principles apply when using L-Phenylalanine-N-t-Boc (¹³C₉) as an internal standard in LC-MS peptide quantification? Methodological Answer: Prepare a mixed internal standard solution with defined ratios of labeled and unlabeled analytes. For example, combine 4,000 ng/ml of a primary standard (e.g., levothyroxine D₃) with 400 ng/ml of ¹³C₉-labeled phenylalanine to normalize signal drift . Calibrate using serial dilutions (e.g., 0.08–2.5 ml in 50 ml methanol) to establish linearity (R² >0.99). Validate against matrix effects by spiking into biological samples (e.g., plasma) and comparing recovery rates .

(Advanced) How can discrepancies in isotopic enrichment data be resolved during peptide synthesis? Methodological Answer: Discrepancies often arise from incomplete coupling or isotopic scrambling. Use MALDI-TOF MS to detect mass deviations ≥1 Da, indicating incomplete ¹³C₉ incorporation . Optimize coupling conditions: increase reaction time to 3 hours, use fresh activation reagents (e.g., HBTU/HOBt), or elevate temperature to 40°C. For Boc-protected intermediates, verify deprotection efficiency with ninhydrin tests to avoid residual groups affecting downstream steps .

(Advanced) What methodological optimizations preserve isotopic integrity during Boc deprotection in solid-phase synthesis? Methodological Answer: Boc deprotection requires mild acidic conditions (e.g., 30% TFA in dichloromethane) to prevent ¹³C loss. Avoid prolonged exposure (>30 minutes) and monitor via in-situ FTIR for complete removal of tert-butoxycarbonyl groups without degrading the labeled backbone . Post-deprotection, neutralize with 5% DIEA and wash extensively to eliminate residual acid, which can catalyze isotopic exchange .

(Advanced) How does ¹³C₉ labeling affect the stability and detection limits of antimicrobial peptides in mass spectrometric assays? Methodological Answer: The ¹³C₉ label enhances stability during acidic hydrolysis (e.g., 6M HCl, 110°C, 24 hours), critical for quantifying peptides like Pep19-2.5 . Detection limits improve due to reduced noise from natural abundance ¹²C; for example, ¹³C₉-labeled phenylalanine achieves a limit of quantification (LOQ) of 20 ng/ml in LC-MS vs. 50 ng/ml for unlabeled analogs . Use Skyline software to differentiate isotopic clusters and calculate signal-to-noise ratios ≥10:1 .

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